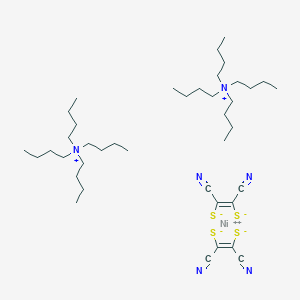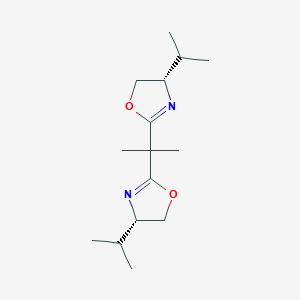
3-(Piperidin-4-YL)oxazolidin-2-one
Descripción general
Descripción
3-(Piperidin-4-yl)oxazolidin-2-one is a chemical compound that falls within the class of oxazolidinones, which are known for their antibacterial properties. This class of compounds has gained significant attention due to the introduction of Linezolid, an antibacterial drug, into the pharmaceutical market . Oxazolidinones, including those with a piperidinyl moiety, have been shown to be effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), as well as selected anaerobic organisms .
Synthesis Analysis
The synthesis of oxazolidinone derivatives, particularly those containing a piperidinyl moiety, has been explored through various synthetic strategies. One approach involves the use of microwave activation coupled with solvent-free reaction conditions, catalyzed by a NaHSO4.SiO2 heterogeneous catalyst . Another method includes the diversification of the N-substituent on the piperidinyloxy moiety, which has been shown to be a critical factor in determining the antibacterial activity of these compounds . The synthesis of these compounds often aims to optimize their antibacterial properties while minimizing potential side effects, such as mitochondrial protein synthesis inhibition .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by the presence of a 1,3-oxazolidin-2-one nucleus, which is a five-membered ring structure that includes an oxazolidin-2-one and a beta-amino acid group . This structure has been utilized in the construction of beta-pseudopeptide foldamers, which can fold into regular helical structures in competitive solvents like water, making them suitable for biological applications .
Chemical Reactions Analysis
Oxazolidinone compounds, including those with a piperidinyl moiety, are synthesized through various chemical reactions that often involve the construction of the oxazolidin-2-one ring. The introduction of different substituents and functional groups, such as the piperidine nitrogen, can significantly affect the antibacterial activity and selectivity of these compounds . The chemical reactions employed in the synthesis of these compounds are designed to achieve specific structural features that confer desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The presence of a piperidinyl moiety and other substituents can affect the compound's solubility, stability, and overall pharmacokinetic profile. These properties are crucial for the compound's efficacy as an antibacterial agent, as they determine the compound's ability to reach and maintain therapeutic concentrations at the site of infection . The optimization of these properties is a key focus in the development of new antibacterial drugs within this class.
Aplicaciones Científicas De Investigación
Inhibidores de la Deshidrogenasa Isocítrica
El compuesto se utiliza en el desarrollo de inhibidores de la deshidrogenasa isocítrica . Se estudió una serie de inhibidores de mIDH1 derivados de derivados de 3-pirimidina-4-oxazolidina-2-cetona mediante un modelo QSAR para explorar los factores clave que inhiben la actividad de mIDH1 .
Investigación del Cáncer
El compuesto se ha utilizado en la investigación del cáncer, particularmente en el estudio de tumores. Los cambios en el nivel de expresión de IDH1 y las mutaciones en 132 aminoácidos están estrechamente relacionados con la aparición y el desarrollo de muchos tumores .
Diseño y Desarrollo de Fármacos
El compuesto se utiliza en el diseño y desarrollo de nuevos fármacos anticancerígenos inhibidores de mIDH1 . Los resultados de la predicción del diseño molecular, el acoplamiento molecular y ADMET pueden proporcionar algunas ideas para el diseño y desarrollo de estos fármacos .
Acoplamiento Molecular
El compuesto se utiliza en estudios de acoplamiento molecular. Los resultados del acoplamiento molecular muestran que las moléculas de fármacos de nuevo diseño son efectivas .
Predicción de Farmacología y Toxicidad
El compuesto se utiliza en la predicción de farmacología y toxicidad de las moléculas de fármacos diseñadas . El modelo se puede utilizar para predecir la bioactividad del mismo tipo de nuevos compuestos y sus derivados .
Inhibidores Alostéricos y Específicos de Mutantes de IDH1
El compuesto se utiliza en el desarrollo de inhibidores alostéricos y específicos de mutantes de IDH1 . Ha mostrado una actividad celular razonable y una excelente selectividad frente a IDH1wt <svg class="icon" height="
Mecanismo De Acción
Target of Action
The primary target of 3-(Piperidin-4-YL)oxazolidin-2-one is Isocitrate Dehydrogenase 1 (IDH1) . IDH1 is a rate-limiting enzyme in the tricarboxylic acid cycle and is involved in life activities such as glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . It plays an important role in these processes and is also closely related to the occurrence of tumors .
Mode of Action
This compound interacts with its target, IDH1, by inhibiting its activity . This compound is particularly effective against the mutated form of IDH1 (mIDH1), which is often found in certain types of cancer . The inhibition of mIDH1 activity is a key factor in the compound’s mode of action .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the activity of IDH1 . This can disrupt several life activities, including glutamine metabolism, phospholipid metabolism, fat synthesis, insulin secretion, and cell reactive oxygen regulation . The disruption of these pathways can have downstream effects that contribute to the compound’s overall action.
Result of Action
The primary result of the action of this compound is the inhibition of mIDH1 activity . This can lead to a disruption of several biochemical pathways, potentially leading to a decrease in the proliferation of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSXVBOGZMGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516756 | |
| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164518-96-1 | |
| Record name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)






